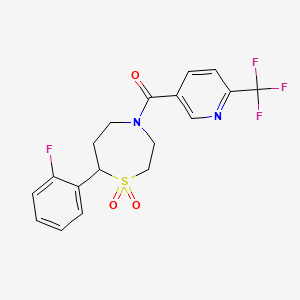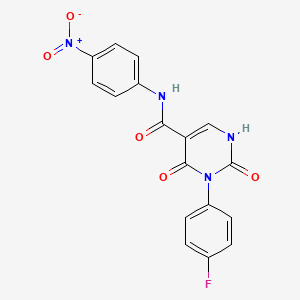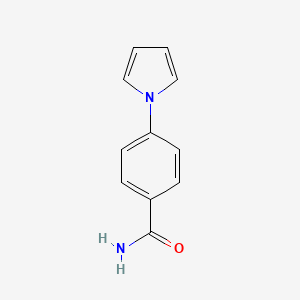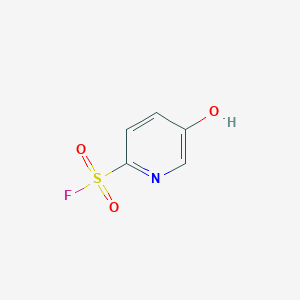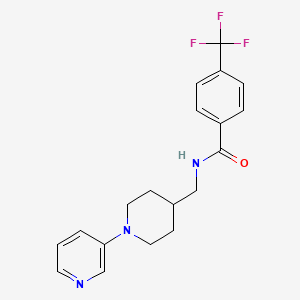
N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various cancers and autoimmune diseases. TAK-659 has been found to selectively inhibit the activity of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the proliferation and survival of cancer cells and immune cells.
Mecanismo De Acción
BTK is a key signaling molecule in the B-cell receptor and Fc receptor signaling pathways, which play critical roles in the proliferation and survival of cancer cells and immune cells. N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide binds to the ATP-binding pocket of BTK and selectively inhibits its activity, leading to downstream inhibition of the B-cell receptor and Fc receptor signaling pathways.
Biochemical and Physiological Effects:
N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide has been shown to have potent anti-tumor and anti-inflammatory effects in preclinical models. In cancer cells, N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide inhibits cell proliferation and induces apoptosis, leading to tumor regression. In immune cells, N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide suppresses cytokine production and inhibits immune cell activation, leading to suppression of inflammation and autoimmune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide is its high selectivity for BTK, which minimizes off-target effects and toxicity. N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide has also been shown to have good pharmacokinetic properties, with high oral bioavailability and long half-life. However, one limitation of N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide is its potential to induce drug resistance in cancer cells, which may limit its long-term efficacy.
Direcciones Futuras
There are several potential future directions for the development of N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide as a therapeutic agent. One direction is the combination of N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide with other targeted therapies or immune checkpoint inhibitors, which may enhance its anti-tumor or anti-inflammatory activity. Another direction is the development of N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide as a precision medicine, based on genetic or molecular biomarkers that predict response to BTK inhibition. Finally, the clinical development of N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide in various cancers and autoimmune diseases is ongoing, and further studies are needed to determine its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 3-bromopyridine with piperidine to form 1-(pyridin-3-yl)piperidine. This intermediate is then reacted with 4-(trifluoromethyl)benzoyl chloride to form N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide.
Aplicaciones Científicas De Investigación
N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide has been extensively studied in preclinical models of various cancers and autoimmune diseases. In vitro studies have shown that N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide selectively inhibits BTK activity in cancer cells and immune cells, leading to inhibition of cell proliferation, induction of apoptosis, and suppression of cytokine production. In vivo studies have demonstrated that N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide has potent anti-tumor and anti-inflammatory activity in xenograft models and autoimmune disease models, respectively.
Propiedades
IUPAC Name |
N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O/c20-19(21,22)16-5-3-15(4-6-16)18(26)24-12-14-7-10-25(11-8-14)17-2-1-9-23-13-17/h1-6,9,13-14H,7-8,10-12H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFAGLXSKBJDTTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=C(C=C2)C(F)(F)F)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B2589863.png)
![2-(4-chlorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2589864.png)
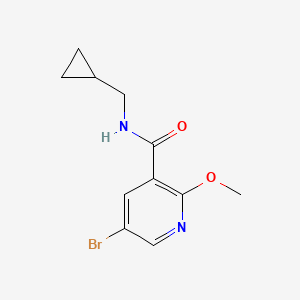

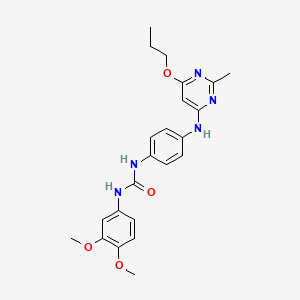
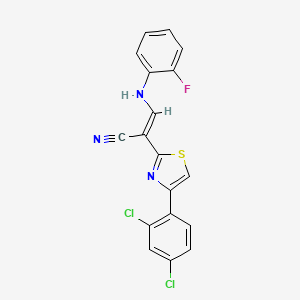
![N-(4-chloro-2-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2589874.png)
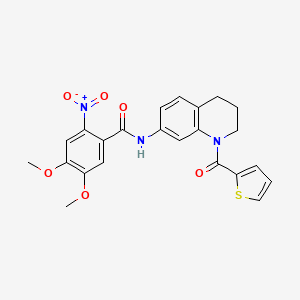
![1-(pyridin-2-ylmethyl)-4-((pyridin-3-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2589876.png)
